molecular formula C21H27N3O B1606879 Gramodendrine CAS No. 83905-67-3

Gramodendrine

Cat. No. B1606879
CAS RN: 83905-67-3
M. Wt: 337.5 g/mol
InChI Key: YRVWJJHMGFKSBV-UHFFFAOYSA-N
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Description

Gramodendrine is an alkaloid . It is found in the herbs of Lupinus arbustus subsp. calcaratus . It has a molecular formula of C21H27N3O and a molecular weight of 337.40 g/mol . It is a type of compound known as alkaloids and is usually found in powder form .


Molecular Structure Analysis

Gramodendrine is a bipiperidyl-indole alkaloid . Its structure was determined from spectral data . The indole containing substituent of Gramodendrine is attached to the piperidine nitrogen . The indole containing substituent attached to the ammodendrine moiety consisted of an indol-3-ylmethyl group .


Physical And Chemical Properties Analysis

Gramodendrine is a powder . It has a molecular weight of 337.40 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Cytotoxic and Anti-inflammatory Constituents

Research has identified various constituents in plants like Toxicodendron vernicifluum, which have shown potential in treating inflammatory diseases and cancers. A study isolated bioactive compounds from Toxicodendron vernicifluum bark, including new polyphenols and flavonoids, which exhibited antiproliferative and anti-inflammatory activities. This supports the ethnopharmacological use of Toxicodendron vernicifluum in anti-cancer and anti-inflammatory applications (Kim et al., 2015).

Challenges in Translating Animal Model Findings to Human Diseases

Studies have highlighted the limitations of mouse models in accurately mimicking human inflammatory diseases, questioning the direct applicability of animal model findings to human conditions. This indicates a need for more focused research on human-specific responses in the context of inflammation and potentially gramodendrine's effects (Takao & Miyakawa, 2013).

Cholesterol Metabolism and Cancer

Research in the field of cholesterol metabolism and cancer could provide insights into the potential applications of gramodendrine. Understanding the role of cholesterol and its derivatives in cancer development could open avenues for using compounds like gramodendrine in therapeutic interventions (Silvente-Poirot & Poirot, 2012).

Immunomodulatory Effects in Arthritis Treatment

Tetrandrine, an alkaloid related to gramodendrine, has shown promising results in treating rheumatoid arthritis. Its immunomodulatory effects, particularly in restoring the balance between Th17 and Treg cells, suggest potential applications in autoimmune diseases, which could be a relevant area for exploring gramodendrine's applications (Yuan et al., 2016).

Comparative Plant Genomics

Comparative genomics in plants, like those studies in the Gramene database, can provide insights into the genetic makeup and evolutionary history of plants producing gramodendrine. This can help understand how certain compounds are biosynthesized, leading to potential applications in bioengineering and pharmacology (Monaco et al., 2013).

Drug Discovery Perspectives

The historical perspective on drug discovery emphasizes the importance of natural products and their derivatives in developing new therapeutics. Gramodendrine, being a naturally occurring compound, could be a candidate for drug development, following the trend of utilizing natural compounds in pharmaceutical research (Drews, 2000).

Phytochemistry and Pharmacology of Toxicodendron Vernicifluum

Toxicodendron vernicifluum, a source of gramodendrine, has been extensively studied for its phytochemical and pharmacological properties. Understanding these properties provides a foundation for researching the therapeutic potentials of its constituents, including gramodendrine (Li et al., 2020).

Single-Subject Experimental Research in Special Education

While not directly related to gramodendrine, methodologies in single-subject experimental research can be applied to study the effects of compounds like gramodendrine on individual subjects, particularly in cases where larger-scale studies are not feasible (Rakap, 2015).

Endocrine-Disrupting Chemicals and Public Health

Research on endocrine-disrupting chemicals highlights the importance of understanding how compounds like gramodendrine might interact with the endocrine system. This knowledge is crucial for assessing the safety and therapeutic potential of gramodendrine in hormonal or endocrine-related disorders (Gore et al., 2015).

properties

IUPAC Name

1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVWJJHMGFKSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701004050
Record name 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(1-(1H-indol-3-ylmethyl)-2-piperidinyl)-

CAS RN

83905-67-3
Record name Gramodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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